
4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride
Overview
Description
“4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride” is a chemical compound with the CAS Number: 1192191-40-4 . It has a molecular weight of 237.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride” is 1S/C12H15N3.ClH/c13-10-11-2-4-12(5-3-11)15-8-1-6-14-7-9-15;/h2-5,14H,1,6-9H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 237.73 .Scientific Research Applications
Antitubercular Activity : Compounds similar to 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride have been evaluated for their antitubercular activity. For instance, a study synthesized and evaluated various benzo[d]isoxazole and indole analogs for their in vitro antitubercular activity against Mycobacterium tuberculosis strains, finding some compounds with moderate to good activity (Naidu et al., 2016).
Antimicrobial and Anticancer Properties : Another research focused on synthesizing 1,4-diazepan-1-yl derivatives and evaluating them for antimicrobial and anticancer activities. Some derivatives displayed effective antimicrobial properties, and one particular compound showed potent anticancer activity (Verma et al., 2015).
Synthesis and Evaluation as H3 Antagonists : The scalable synthesis of compounds related to 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride has been reported, specifically for their use as H3 receptor antagonists. This research highlights the evolution of the synthesis process for these types of molecules (Pippel et al., 2011).
Potential Antipsychotic Agents : A study on the structure-activity relationship of a homopiperazine analog of haloperidol, which is structurally similar to 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride, found several new agents that could be explored further as antipsychotic drugs (Peprah et al., 2012).
Synthesis and Biological Evaluation as Anticancer Agents : Novel homopiperazine derivatives, structurally related to 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride, were synthesized and evaluated for anticancer activity, with some showing promising results (Teimoori et al., 2011).
Potential Use in Medicinal Chemistry : The 1,4-diazepine scaffold, a key component of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride, is highlighted for its various applications in medicinal chemistry, including in the design of enzyme inhibitors and GPCR ligands (Malki et al., 2021).
Identification as Atypical Antipsychotic Agent : A diazepane analog of haloperidol, structurally related to 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride, was identified as a potential atypical antipsychotic agent, demonstrating efficacy similar to clozapine in in vivo models without producing catalepsy (Ablordeppey et al., 2008).
Mechanism of Action
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .
properties
IUPAC Name |
4-(1,4-diazepan-1-yl)benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c13-10-11-2-4-12(5-3-11)15-8-1-6-14-7-9-15;/h2-5,14H,1,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPDYVLUBBQKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1420743.png)
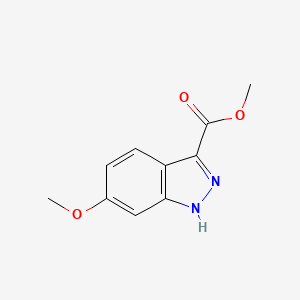
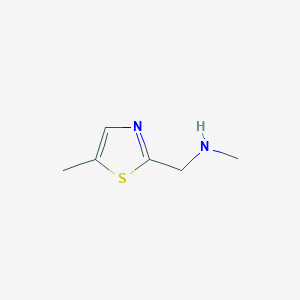
![[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1420746.png)
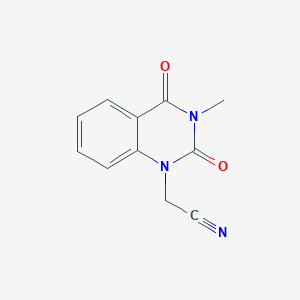
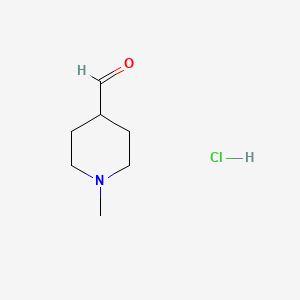
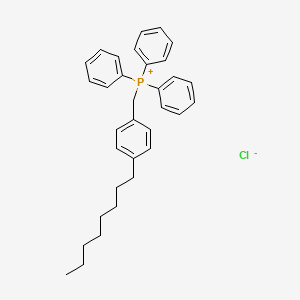

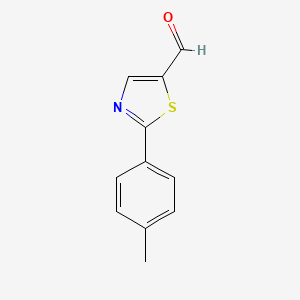
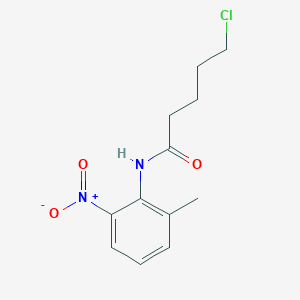

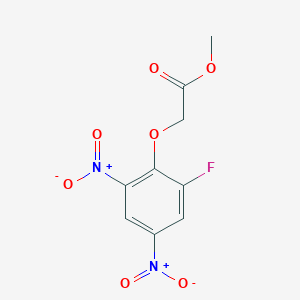
![Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-](/img/structure/B1420759.png)
![2-[2-(4-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1420761.png)